molecular formula C16H22Cl2N2O3 B1456407 tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate CAS No. 1858255-10-3

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1456407
CAS No.: 1858255-10-3
M. Wt: 361.3 g/mol
InChI Key: LUGVTVSWRFPUHE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22Cl2N2O3 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈Cl₂N₂O₃. Its structure includes a pyrrolidine ring substituted with a tert-butyl group and a dichlorobenzyl amine moiety, contributing to its biological properties.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound could potentially inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase, which is significant in Alzheimer's disease treatment.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : The presence of hydroxyl groups suggests potential anti-inflammatory activity by modulating pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings from various studies relevant to the biological activity of related compounds:

Activity Compound Mechanism Reference
Acetylcholinesterase InhibitionM4 (similar structure)Inhibition of AChE
Antioxidant Activity2(3)-tert-butyl-4-hydroxyanisoleScavenging free radicals
Anti-inflammatoryM4Reduction in TNF-α levels
NeuroprotectiveM4Protection against Aβ-induced toxicity

Case Studies

Several case studies have explored the effects of related compounds on biological systems:

  • Neuroprotective Effects : A study investigating the protective effects against amyloid beta (Aβ) toxicity demonstrated that similar compounds could significantly reduce neuronal death in vitro by modulating inflammatory responses and oxidative stress markers .
  • In Vivo Studies : Research involving animal models showed that administration of compounds with similar structures resulted in improved cognitive functions and reduced markers of neuroinflammation when compared to control groups treated with standard neuroprotective agents .
  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics of these compounds revealed that modifications in their structure could enhance bioavailability and therapeutic efficacy in treating neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 3-[(2,4-dichlorophenyl)methylamino]-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3/c1-16(2,3)23-15(22)20-8-13(14(21)9-20)19-7-10-4-5-11(17)6-12(10)18/h4-6,13-14,19,21H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVTVSWRFPUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.